

Synthesis and manufacturing process of Reactive Orange 5

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Compound of Interest

Compound Name: Reactive Orange 5

CAS No.: 70210-21-8

Cat. No.: B1582776

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An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. **Reactive Orange 5**

Introduction

C.I. **Reactive Orange 5** is a significant member of the monochlorotriazine (MCT) class of reactive azo dyes. Valued for its brilliant orange-red hue and excellent wash fastness, it finds extensive application in the dyeing and printing of cellulosic fibers such as cotton and viscose. The dye's performance hinges on the covalent bond formed between the reactive triazine ring and the hydroxyl groups of the cellulose fibers, a hallmark of reactive dyes that ensures superior durability compared to dyes relying on weaker intermolecular forces.[1]

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. **Reactive Orange 5**. It is intended for an audience of researchers, scientists, and professionals in the fields of dye chemistry and textile manufacturing. The guide delves into the detailed synthetic pathway, the underlying chemical principles of each reaction step, and the critical process parameters that govern the yield and purity of the final product. Furthermore, it covers the essential aspects of purification, analytical characterization, and the mechanism of action of the reactive group.

Chemical Profile of C.I. Reactive Orange 5

Property	Value
C.I. Name	Reactive Orange 5
C.I. Number	18279
CAS Number	70210-21-8, 12237-97-7
Molecular Formula	C ₂₆ H ₁₇ Cl ₇ N ₃ Na ₃ O ₁₀ S ₃ (representative)
Molecular Weight	788.07 g/mol (representative)
Chemical Class	Monoazo
Reactive Group	Monochlorotriazine (MCT)

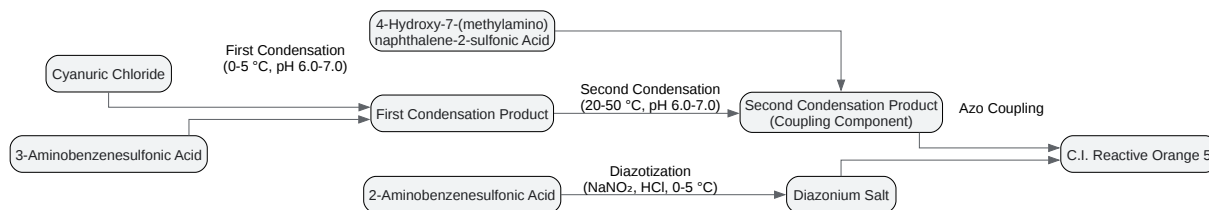
Synthetic Pathway Overview

The synthesis of C.I. **Reactive Orange 5** is a multi-step process that involves a carefully orchestrated sequence of condensation and azo coupling reactions. The general strategy is to first build a complex intermediate by sequentially reacting a di-functional amine and a hydroxy-amino naphthalene derivative with cyanuric chloride. This intermediate is then coupled with a diazotized aromatic amine to form the final chromophore.

The primary raw materials for this synthesis are:

- 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): The backbone of the reactive group.
- 3-Aminobenzenesulfonic Acid (Metanilic Acid): The first amine to be condensed with cyanuric chloride.
- 4-Hydroxy-7-(methylamino)naphthalene-2-sulfonic Acid: The second component to be condensed, which will also serve as the coupling component.
- 2-Aminobenzenesulfonic Acid (Orthanilic Acid): The aromatic amine that is diazotized to form the electrophile for the azo coupling reaction.

The overall synthesis can be visualized as a convergent process, where different molecular fragments are prepared and then combined to yield the final complex dye molecule.



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Caption: General Synthetic Workflow for C.I. **Reactive Orange 5**.

Detailed Manufacturing Process

The industrial production of C.I. **Reactive Orange 5** is a batch process carried out in aqueous media. Precise control over temperature and pH at each stage is paramount to ensure high yields and minimize the formation of by-products.

Part 1: Synthesis of the Coupling Component

This part involves the sequential condensation of two different aromatic amines onto the cyanuric chloride ring. The differential reactivity of the chlorine atoms on the triazine ring at different temperatures allows for a stepwise and controlled synthesis.

Step 1: First Condensation

The first step is the reaction of cyanuric chloride with 3-aminobenzenesulfonic acid (metanilic acid). This reaction is a nucleophilic aromatic substitution where the amino group of the metanilic acid displaces one of the chlorine atoms on the triazine ring.

Protocol:

- A dispersion of cyanuric chloride (1.0 mole) is prepared in ice-water (approx. 1000 mL).

- A solution of 3-aminobenzenesulfonic acid (1.0 mole), neutralized to a pH of 6.5-7.0 with sodium carbonate, is slowly added to the cyanuric chloride dispersion.
- The temperature of the reaction mixture is strictly maintained between 0-5 °C.
- The pH is maintained at 6.0-7.0 by the controlled addition of a 10% (w/v) sodium carbonate solution.
- The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2-4 hours.

Causality and Control: The low temperature (0-5 °C) is crucial to ensure that only one chlorine atom of the highly reactive cyanuric chloride is substituted. At higher temperatures, di- and tri-substitution would occur, leading to a mixture of unwanted products. The pH is maintained in the neutral range to ensure that the amino group of the metanilic acid is sufficiently nucleophilic to attack the triazine ring, while minimizing hydrolysis of the cyanuric chloride.

Step 2: Second Condensation

The product from the first condensation is then reacted with 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid. The amino group of this naphthalene derivative displaces a second chlorine atom from the triazine ring.

Protocol:

- To the reaction mixture from Step 1, a neutralized solution of 4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid (1.0 mole) is added.
- The temperature of the reaction mixture is gradually raised to 20-50 °C.
- The pH is maintained at 6.0-7.0 with the addition of a 10% (w/v) sodium carbonate solution.
- The reaction is stirred at this temperature for 4-6 hours, or until TLC indicates the completion of the reaction.

Causality and Control: The increased temperature is necessary to displace the second chlorine atom, which is less reactive than the first due to the electron-donating effect of the first substituent. This temperature is still low enough to prevent the substitution of the third, much

less reactive, chlorine atom. The resulting product of this step is the key intermediate that will act as the coupling component in the final azo coupling reaction.

Part 2: Azo Dye Formation

This part involves the preparation of the diazonium salt and its subsequent reaction with the coupling component synthesized in Part 1.

Step 3: Diazotization of 2-Aminobenzenesulfonic Acid

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by reacting the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.

Protocol:

- A suspension of 2-aminobenzenesulfonic acid (1.0 mole) is prepared in water and hydrochloric acid (2.5 moles).
- The mixture is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite (1.05 moles) in water is added dropwise to the cold amine suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
- The reaction mixture is stirred for an additional 30 minutes after the addition is complete.
- The completion of diazotization is confirmed by a positive test with starch-iodide paper (which turns blue in the presence of excess nitrous acid). Any excess nitrous acid is then quenched by the addition of a small amount of sulfamic acid.

Causality and Control: The low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. The use of excess acid ensures the complete formation of nitrous acid and prevents the diazonium salt from coupling with the unreacted amine.

Step 4: Azo Coupling

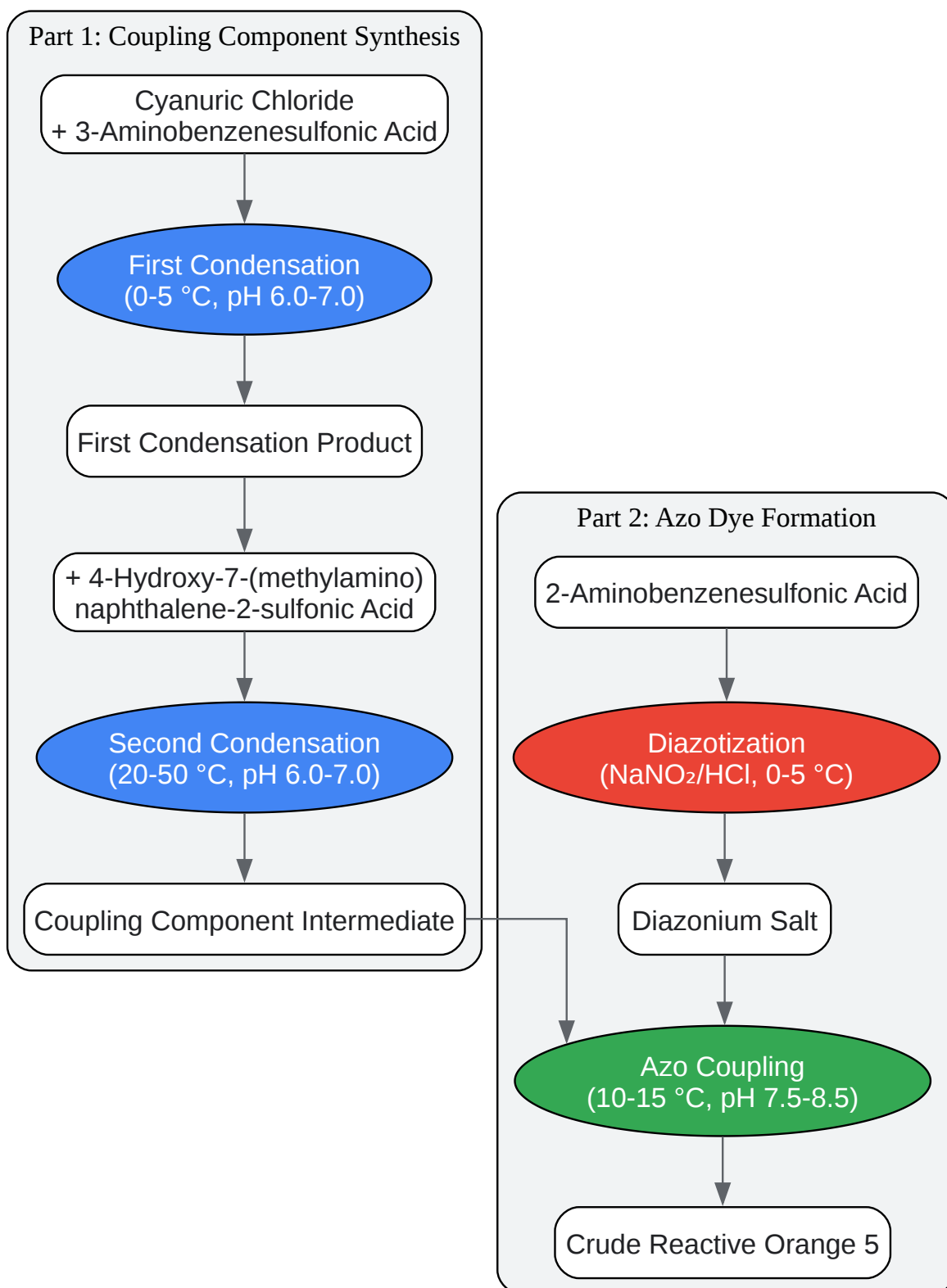
The final step in the formation of the chromophore is the azo coupling reaction, an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and the electron-rich

naphthalene ring of the coupling component (from Step 2) acts as the nucleophile.

Protocol:

- The solution of the coupling component from Step 2 is cooled to 10-15 °C.
- The freshly prepared diazonium salt solution from Step 3 is slowly added to the coupling component solution over 2-3 hours.
- The pH of the reaction mixture is maintained between 7.5 and 8.5 by the controlled addition of a 20% (w/v) sodium hydroxide or sodium carbonate solution.
- The temperature is maintained at 10-15 °C throughout the addition.
- After the addition is complete, the mixture is stirred for an additional 2-4 hours to ensure the reaction goes to completion.

Causality and Control: The coupling reaction is performed under mildly alkaline conditions to activate the coupling component. The hydroxyl group on the naphthalene ring is deprotonated to a phenoxide ion, which is a much stronger activating group and directs the electrophilic attack of the diazonium ion to the ortho position. Maintaining the temperature below 15 °C is important to prevent the decomposition of the diazonium salt and to control the reaction rate.



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Caption: Detailed Step-by-Step Synthesis of C.I. **Reactive Orange 5**.

Purification and Isolation

The crude dye solution from the final coupling step contains the desired product, as well as inorganic salts and potentially some by-products. The most common method for isolating reactive dyes on an industrial scale is "salting out."

Protocol:

- Sodium chloride is gradually added to the final reaction mixture with stirring.
- The addition of the electrolyte reduces the solubility of the large, anionic dye molecule, causing it to precipitate out of the aqueous solution.
- The precipitated dye is then collected by filtration.
- The filter cake is washed with a brine solution to remove most of the remaining inorganic impurities.
- The purified dye is then dried in an oven at a controlled temperature (typically 60-80 °C) to yield the final product as a powder.

For laboratory-scale purification where higher purity is required, recrystallization from a suitable solvent mixture (e.g., water-ethanol) can be employed.^{[2][3]}

Analytical Characterization

To ensure the quality and consistency of the final product, a suite of analytical techniques is employed to verify the structure, purity, and concentration of the dye.

- High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the dye and quantifying any impurities. A reverse-phase C18 column with a gradient elution system of water (containing an ion-pairing agent or buffer) and acetonitrile or methanol is typically used. A diode-array detector (DAD) allows for the acquisition of UV-Vis spectra of the separated components, aiding in their identification.^{[4][5]}
- Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of the main product and any by-products by determining their molecular weights and fragmentation patterns.^{[6][7]}

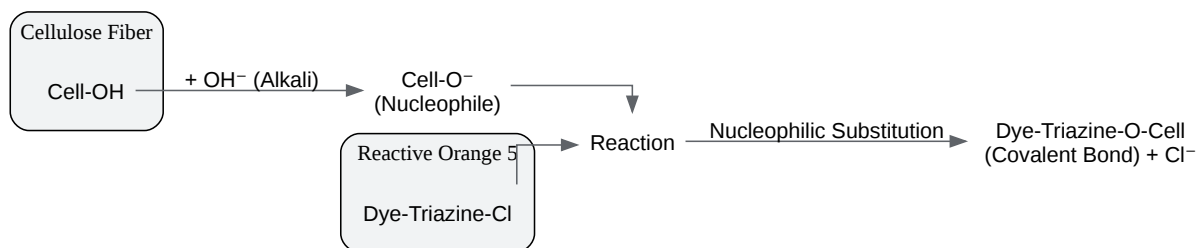
- **UV-Vis Spectroscopy:** An aqueous solution of the dye exhibits a characteristic absorption maximum (λ_{max}) in the visible region, which is responsible for its color. This technique is used for quantitative determination of the dye concentration and for color matching.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** FT-IR spectroscopy is used to confirm the presence of key functional groups in the dye molecule, such as the triazine ring, sulfonic acid groups ($-\text{SO}_3\text{H}$), the azo bond ($-\text{N}=\text{N}-$), and hydroxyl ($-\text{OH}$) groups.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy can be used for the complete structural elucidation of the dye molecule, although the complexity and low solubility of some dyes can make this challenging.

The Monochlorotriazine Reactive Group: Mechanism of Action

The key to the high performance of **Reactive Orange 5** lies in its monochlorotriazine (MCT) reactive group. This heterocyclic ring contains one remaining reactive chlorine atom. Under alkaline conditions, this group reacts with the nucleophilic hydroxyl groups of cellulosic fibers to form a stable covalent ether bond.

The fixation process on the fiber occurs in two main stages:

- **Exhaustion:** In the initial phase of dyeing, the dye is adsorbed onto the fiber surface from the dyebath, driven by van der Waals forces and hydrogen bonding. The addition of an electrolyte like sodium chloride or sodium sulfate enhances this process by reducing the negative charge on the fiber surface, thereby lowering the electrostatic repulsion between the anionic dye and the fiber.[\[11\]](#)
- **Fixation:** In the second stage, an alkali such as sodium carbonate is added to the dyebath. This raises the pH and catalyzes the fixation reaction. The alkali serves to deprotonate the hydroxyl groups of the cellulose to form highly nucleophilic cellulosate anions (Cell-O^-). These anions then attack the carbon atom of the triazine ring, displacing the chlorine atom in a nucleophilic aromatic substitution reaction.[\[12\]](#)[\[13\]](#)



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Sources

- [1. textilelearner.net \[textilelearner.net\]](http://textilelearner.net)
- [2. files.blogs.baruch.cuny.edu \[files.blogs.baruch.cuny.edu\]](http://files.blogs.baruch.cuny.edu)
- [3. youtube.com \[youtube.com\]](http://youtube.com)
- [4. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [5. lcms.cz \[lcms.cz\]](http://lcms.cz)
- [6. mdpi.com \[mdpi.com\]](http://mdpi.com)
- [7. analyticalscience.wiley.com \[analyticalscience.wiley.com\]](http://analyticalscience.wiley.com)
- [8. semanticscholar.org \[semanticscholar.org\]](http://semanticscholar.org)
- [9. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [10. spectroscopyonline.com \[spectroscopyonline.com\]](http://spectroscopyonline.com)
- [11. researchgate.net \[researchgate.net\]](http://researchgate.net)
- [12. Mechanism of Bonding Reactive Dyes with Copolymer \(chloromethyl\)oxirane-1H-imidazole cationised Cellulose - PMC \[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)

- [13. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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